Product packaging for Cyclopentanecarboxylic acid anhydride(Cat. No.:CAS No. 71016-95-0)

Cyclopentanecarboxylic acid anhydride

Cat. No.: B3280183
CAS No.: 71016-95-0
M. Wt: 210.27 g/mol
InChI Key: GRCAXSKSTZXYIK-UHFFFAOYSA-N
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Description

Significance in Synthetic Chemistry

The primary significance of cyclopentanecarboxylic acid anhydride (B1165640) in synthetic chemistry lies in its function as a potent acylating agent. Acid anhydrides are widely recognized for their role in organic synthesis, serving as reactive acyl compounds that readily engage with nucleophiles. fiveable.me This reactivity allows for the introduction of the cyclopentanecarbonyl moiety into a wide array of substrates.

The reactions of cyclopentanecarboxylic acid anhydride are characteristic of acid anhydrides in general. They react with alcohols to form esters, and with ammonia (B1221849) or primary and secondary amines to yield amides. libretexts.org These transformations proceed via a nucleophilic acyl substitution mechanism, where the nucleophile attacks one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate which then collapses to expel a carboxylate leaving group. libretexts.org

In the realm of polymer chemistry, this compound is utilized as a building block for the creation of polymers and copolymers, enabling the development of materials with specific thermal and mechanical properties. smolecule.com It also serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

Historical Context of Anhydride Chemistry Relevant to this compound

The chemistry of acid anhydrides dates back to the 19th century, with the synthesis of acetic anhydride being a key milestone. Historically, the preparation of anhydrides involved methods such as the reaction of an acyl chloride with a carboxylate salt or the high-temperature dehydration of carboxylic acids. crunchchemistry.co.ukgoogle.com For instance, acetic anhydride can be produced by the carbonylation of methyl acetate (B1210297) or through the dehydration of acetic acid. wikipedia.org

The development of various dehydrating agents and synthetic methodologies has broadened the scope of accessible anhydride structures. fiveable.me While the direct dehydration of dicarboxylic acids to form cyclic anhydrides, particularly stable five- and six-membered rings like succinic or phthalic anhydride, is a well-established process, the synthesis of acyclic anhydrides from monocarboxylic acids often requires activating agents. fiveable.mewikipedia.org General methods for synthesizing anhydrides include reacting a carboxylic acid with an acid chloride in the presence of a base. youtube.com More modern and milder methods have also been developed, for example, using triphenylphosphine (B44618) oxide and oxaloyl chloride to promote the formation of anhydrides from carboxylic acids. acs.org The synthesis of this compound itself can be achieved through the dehydration of cyclopentanecarboxylic acid, often with the use of a dehydrating agent like acetic anhydride. smolecule.com

Scope and Research Trajectories of this compound

Current research involving this compound and its derivatives is exploring several promising avenues, particularly in medicinal chemistry and material science.

Derivatives of cyclopentanecarboxylic acid have been investigated for their potential biological activities. Research has suggested that certain derivatives may possess anti-inflammatory and analgesic properties. smolecule.com Specifically, studies have indicated an ability to inhibit the production of pro-inflammatory cytokines. smolecule.com This line of inquiry opens up possibilities for the development of new therapeutic agents based on the cyclopentane (B165970) scaffold.

In material science, the use of anhydrides in polymerization continues to be an active area of research. Polyanhydrides are a class of polymers known for their biocompatibility and bioerodible nature, making them suitable for applications such as drug delivery systems. researchgate.net While much of the research has focused on polyanhydrides derived from dicarboxylic acids, the principles can be extended to anhydrides like cyclopentanecarboxylic anhydride for the synthesis of novel polymers with tailored properties. smolecule.comresearchgate.net The ability to modify biomolecules using this anhydride is also being explored in biological studies to probe enzyme mechanisms and protein interactions. smolecule.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 71016-95-0
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
Appearance Colorless to pale yellow liquid
Density 1.138 g/cm³
Boiling Point 323.578 °C at 760 mmHg
Flash Point 145.498 °C
Refractive Index 1.507

Data sourced from reference molbase.com

Synthesis via Acid Chloride Intermediates

An alternative and highly effective route to this compound proceeds through the formation of an acid chloride intermediate. This two-step process involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by a reaction to form the anhydride.

1 Conversion of Cyclopentanecarboxylic Acid to its Acid Chloride

Cyclopentanecarboxylic acid can be readily converted to its corresponding acid chloride, cyclopentanecarbonyl chloride, by treatment with thionyl chloride (SOCl₂). brainly.com This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly reactive acyl chloride. brainly.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B3280183 Cyclopentanecarboxylic acid anhydride CAS No. 71016-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentanecarbonyl cyclopentanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c13-11(9-5-1-2-6-9)15-12(14)10-7-3-4-8-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCAXSKSTZXYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclopentanecarboxylic Acid Anhydride

2 Subsequent Anhydride (B1165640) Formation

Once formed, cyclopentanecarbonyl chloride serves as a reactive intermediate for the synthesis of the anhydride. smolecule.com In a subsequent step, the acid chloride is typically treated with a base to facilitate the formation of cyclopentanecarboxylic acid anhydride. smolecule.com A general method for forming anhydrides involves the reaction of an acid chloride with a carboxylic acid or a carboxylate salt. libretexts.org While specific optimized conditions for the reaction of cyclopentanecarbonyl chloride with cyclopentanecarboxylic acid are not extensively detailed in readily available literature, the general principle of nucleophilic acyl substitution applies.

Industrial-Scale Preparation Techniques

On an industrial scale, the synthesis of anhydrides often employs technologies that enhance efficiency, consistency, and safety. For the production of cyclic anhydrides, continuous flow reactors are frequently utilized. smolecule.com This technology allows for better control over reaction parameters such as temperature and mixing, leading to a more consistent product quality and potentially higher yields while minimizing the formation of by-products. smolecule.com While specific details on the industrial-scale manufacturing of this compound are not widely published, the general principles applied to the large-scale production of other cyclic anhydrides, such as the use of efficient dehydrating agents and optimized reactor technology, would be relevant. fiveable.me

Continuous Flow Reactor Applications

The application of continuous flow reactors to the synthesis of cyclic anhydrides, including this compound, represents a significant advancement over conventional batch processing. Continuous flow systems offer superior heat and mass transfer, improved process control, and enhanced safety, particularly when handling reactive or hazardous materials. google.com Although specific literature detailing the continuous flow synthesis of this compound is limited, the principles can be extrapolated from established methodologies for other cyclic anhydrides.

A common laboratory and industrial method for preparing cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid using a dehydrating agent. guidechem.comresearchgate.net Acetic anhydride is a frequently employed reagent for this purpose. guidechem.comwikipedia.org In a continuous flow setup, a solution of the dicarboxylic acid precursor in a suitable solvent would be continuously mixed with a stream of the dehydrating agent, such as acetic anhydride, and then passed through a heated reactor coil. The residence time, temperature, and stoichiometry can be precisely controlled to optimize the reaction and minimize the formation of by-products.

Recent advancements have also explored electrochemical dehydration in flow cells, which avoids the need for chemical dehydrating agents altogether. researchgate.netnih.gov This method transforms dicarboxylic acids into their cyclic anhydrides under mild conditions, offering a greener and potentially more efficient synthetic route. researchgate.netnih.gov

Table 1: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis of a Cyclic Anhydride

ParameterConventional Batch SynthesisContinuous Flow Synthesis (Hypothetical)
Reaction Time Several hours (e.g., 10 hours reflux) guidechem.comMinutes to tens of minutes
Temperature Control Potential for localized hot spotsPrecise and uniform temperature profile
Safety Handling of large volumes of reagentsSmaller reactor volumes, contained system
Scalability Challenging, requires larger vesselsReadily scalable by extending operation time
Product Isolation Batch workup, potential for side reactionsIn-line purification can be integrated

Efficiency and By-product Minimization in Large-Scale Synthesis

On a large scale, the efficiency of this compound synthesis is critically dependent on maximizing the yield of the desired product while minimizing the formation of by-products. The choice of synthetic route and reaction conditions plays a pivotal role in achieving these goals.

One of the primary challenges in large-scale anhydride production is the potential for incomplete reaction or the formation of impurities that can be difficult to remove. researchgate.net For instance, when using acetic anhydride as the dehydrating agent, an excess is often used to drive the reaction to completion. guidechem.com However, this necessitates a purification step to remove the excess acetic anhydride and the acetic acid by-product. guidechem.com

The formation of polymeric by-products can also occur, particularly at elevated temperatures. Careful control of the reaction temperature and time is crucial to mitigate these side reactions. In some processes, the use of catalysts can improve efficiency and allow for milder reaction conditions, thereby reducing by-product formation. researchgate.netnih.gov For example, Lewis acids have been shown to catalyze the dehydration of dicarboxylic acids to anhydrides with high yields under mild conditions. researchgate.net

Another consideration in large-scale synthesis is atom economy. Methods that utilize stoichiometric dehydrating agents often have lower atom efficiency. acs.org The development of catalytic methods or reagent-free approaches, such as thermal or electrochemical dehydration, is therefore highly desirable for industrial applications. researchgate.netgoogle.com

Table 2: Key By-products in Anhydride Synthesis and Mitigation Strategies

By-productFormation PathwayMitigation Strategy
Unreacted Carboxylic Acid Incomplete dehydration reaction.Optimize reaction time, temperature, and stoichiometry of the dehydrating agent.
Acetic Acid Formed when using acetic anhydride as the dehydrating agent. guidechem.comDistillation or vacuum removal after the reaction is complete. guidechem.com
Polymeric materials Side reactions at high temperatures.Precise temperature control and optimization of reaction time.
Isomerization products Can occur with certain dicarboxylic acids under harsh conditions. google.comUse of milder reaction conditions and selective catalysts.

Reactivity and Reaction Mechanisms of Cyclopentanecarboxylic Acid Anhydride

Reduction Reactions

Cyclopentanecarboxylic acid anhydride (B1165640) can be reduced by strong hydride-donating reagents. libretexts.org

Achieving selective reduction of only one of the carbonyl groups in an anhydride to form a lactone or an aldehyde can be challenging due to the high reactivity of reagents like LiAlH₄. masterorganicchemistry.comyoutube.com However, some degree of selectivity has been reported. For instance, the highly regioselective partial reduction of unsymmetrical cyclic carboxylic acid anhydrides to the corresponding γ-lactones has been achieved using LiAlH₄ under specific conditions. rsc.org Other specialized and less reactive hydride reagents, such as borohydride (B1222165) exchange resin-nickel acetate (B1210297), have been used for the selective reduction of mixed anhydrides to alcohols under mild conditions. rsc.org Furthermore, catalytic hydrosilylation has emerged as a method for the chemoselective reduction of carboxylic acid derivatives. nih.gov

Other Significant Chemical Transformations and Electrophilic Behavior

Beyond amide formation and reduction, cyclopentanecarboxylic acid anhydride exhibits electrophilic behavior in other significant reactions. saskoer.ca

Hydrolysis: It readily reacts with water to hydrolyze back to two molecules of cyclopentanecarboxylic acid. cymitquimica.comlibretexts.org This reaction is often an undesirable side reaction, necessitating anhydrous conditions for other transformations. libretexts.org

Alcoholysis: In the presence of an alcohol, this compound undergoes alcoholysis to form an ester and a molecule of cyclopentanecarboxylic acid. libretexts.orgyoutube.com This reaction is another example of nucleophilic acyl substitution.

Friedel-Crafts Acylation: As an electrophile, this compound can be used in Friedel-Crafts acylation reactions to introduce a cyclopentanecarbonyl group onto an aromatic ring. This type of reaction is a fundamental process in organic synthesis. numberanalytics.com

Theoretical and Computational Studies of Reactivity

Computational chemistry provides valuable insights into the reactivity of molecules like this compound.

Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to model the structures and energies of reactants, transition states, and intermediates involved in the reactions of anhydrides. researchgate.netresearchgate.net For instance, the tetrahedral intermediate formed during nucleophilic attack is a key species whose stability influences the reaction pathway. chempedia.inforesearchgate.net Computational studies can elucidate the geometry of this intermediate and the energy barriers associated with its formation and collapse. researchgate.net Such analyses have been applied to understand the conformational preferences of acid anhydrides and the mechanisms of their reactions, including those catalyzed by enzymes where anhydride intermediates have been detected. researchgate.netnih.gov

Molecular Modeling of Transition States

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the mechanisms of chemical reactions by allowing for the characterization of transient structures such as transition states. researchgate.netnih.gov A transition state represents the highest potential energy point along a reaction coordinate, and its structure dictates the kinetic feasibility of a reaction pathway. nih.gov For reactions involving this compound, molecular modeling would be instrumental in elucidating the intricate details of its reactivity.

In principle, molecular modeling of this compound's reactions, for instance with nucleophiles like water or alcohols, would involve locating the transition state structure for the nucleophilic attack on one of the carbonyl carbons. cymitquimica.com This would likely proceed through a tetrahedral intermediate. The computational analysis would yield critical data points such as the bond lengths and angles of the forming and breaking bonds at the transition state, as well as the activation energy (Ea) of the reaction.

Table 1: Hypothetical Data Points from Molecular Modeling of a Reaction Transition State

The following table is a representation of the type of data that would be generated from a computational study on the transition state of a reaction involving this compound. Please note that these are placeholder values and not derived from actual experimental or computational results, which are currently unavailable in the reviewed literature.

ParameterDescriptionHypothetical Value
Activation Energy (Ea) The minimum energy required to initiate the chemical reaction.Data not available
Transition State Geometry
C=O bond length (attacked carbonyl)The length of the carbonyl bond being attacked by the nucleophile.Data not available
C-O bond length (forming bond)The distance between the nucleophile and the carbonyl carbon.Data not available
C-O-C angle (anhydride bridge)The angle of the central oxygen atom in the anhydride linkage.Data not available
Vibrational Frequencies
Imaginary FrequencyA single negative frequency indicating a true transition state.Data not available

The absence of specific research on the molecular modeling of transition states for this compound highlights an area ripe for future investigation. Such studies would be invaluable for a complete understanding of its reaction kinetics and mechanisms, complementing the existing knowledge of its synthesis and general reactivity. cymitquimica.com

Applications of Cyclopentanecarboxylic Acid Anhydride in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the anhydride (B1165640) functional group allows for its use as a key building block in the creation of intricate organic structures. It serves as a versatile platform for introducing the cyclopentanecarbonyl moiety into target molecules.

Cyclopentanecarboxylic acid anhydride and its derivatives are employed as intermediates in the synthesis of a range of organic compounds, including those with applications in the pharmaceutical and agrochemical industries. guidechem.comsmolecule.com The cyclopentane (B165970) ring is a structural motif found in various bioactive molecules, and the anhydride provides an efficient means of incorporating this group.

A notable example is the use of cis-1,2-Cyclopentanedicarboxylic Anhydride as a reagent in the synthesis of specific pharmaceutical compounds. chemicalbook.com Research has demonstrated its application in the preparation of the hepatitis C virus (HCV) protease inhibitor, Telaprevir. chemicalbook.com Furthermore, synthetic strategies for producing aminocyclopentane tricarboxylic acids, which are known effectors of central nervous system receptors, highlight the role of cyclopentane-based precursors in developing neurologically active agents. google.com The general utility of carboxylic acids and their derivatives as intermediates is well-established in the synthesis of complex molecules for various applications, including pharmaceuticals. researchgate.net

Table 1: Examples of Pharmaceutical Intermediates Synthesized from this compound Derivatives

Derivative Application Resulting Compound Class
cis-1,2-Cyclopentanedicarboxylic Anhydride Reagent in enantioselective synthesis Disubstituted Proline Derivatives chemicalbook.com
cis-1,2-Cyclopentanedicarboxylic Anhydride Precursor in multi-step synthesis Telaprevir (HCV Protease Inhibitor) chemicalbook.com

Cyclopentane-1,2-dicarboxylic acid anhydride is a key starting material for preparing proline derivatives. guidechem.com Proline and its analogues are significant in medicinal chemistry and are integral components of several marketed drugs, including certain dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin. guidechem.comsigmaaldrich.com The anhydride can be used in enantioselective synthesis pathways to produce specific stereoisomers of disubstituted proline derivatives. chemicalbook.com

The fundamental reactivity of acid anhydrides involves their reaction with nucleophiles, such as nitrogen-containing compounds. libretexts.orglibretexts.org Acid anhydrides react with ammonia (B1221849), primary amines, and secondary amines to form amides. libretexts.orglibretexts.org This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the anhydride. Typically, two equivalents of the amine are required, as one equivalent acts as the nucleophile while the second neutralizes the carboxylic acid byproduct formed during the reaction. libretexts.org This general reactivity underpins the synthesis of N-substituted amides from a wide range of amines, including the formation of the amide bonds necessary for creating proline-based structures and other nitrogenous compounds. libretexts.org

Polymer Chemistry Applications

The utility of this compound extends to the field of polymer science, where it functions both as a monomer for building polymer chains and as a modifying agent for existing polymers. smolecule.comcymitquimica.com

This compound serves as a monomer or building block in the synthesis of polymers and copolymers. smolecule.com Its bifunctional nature allows it to react with other monomers, such as diols or diamines, to form polyesters and polyamides, respectively. The incorporation of the cyclopentane ring into the polymer backbone can influence the material's properties, such as its thermal and mechanical characteristics. smolecule.com This application is part of a broader strategy where cyclic molecules, including other cyclic anhydrides and dicarboxylic acids, are used to create polymers with specific structures and functionalities, such as polyesters and coordination polymers. cymitquimica.comresearchgate.netmdpi.com For instance, it can be used in the production of resins. cymitquimica.com

This compound is an effective reagent for the chemical modification of natural and synthetic polymers. A significant application is in the esterification of chitin (B13524), a naturally abundant polysaccharide. The reaction involves the anhydride acylating the hydroxyl groups on the chitin polymer chain. This process can yield chitin derivatives with high degrees of substitution (DS), effectively altering the properties of the original material.

This type of modification is not unique to this compound. Other cyclic anhydrides, such as succinic and maleic anhydride, are also used to esterify β-chitin. nih.govresearchgate.net The reaction often proceeds by heating an intercalation complex formed between the chitin and the anhydride. nih.gov This modification can introduce new functional groups, like carboxylic acids (in the case of succinic or maleic anhydride), which can render the resulting chitin derivative soluble in aqueous alkali. nih.gov Similarly, chitosan, the deacetylated form of chitin, can be modified by reacting its amino groups with dicarboxylic acid anhydrides under shear strain, resulting in products with reduced solubility in acidic media that are promising for applications as sorbents or drug carriers. researchgate.net

Table 2: Research Findings on Chitin/Chitosan Modification with Anhydrides

Polymer Modifying Anhydride Key Finding Reference
Chitin This compound Produces mixed esters with high degrees of substitution.
β-Chitin Succinic anhydride, Maleic anhydride Esterification occurs upon heating, yielding products soluble in aqueous alkali. nih.gov
Chitosan Phthalic, Succinic, or Maleic anhydride Anhydrides add to amino groups, yielding products with reduced solubility in acidic media. researchgate.net

Advanced Materials Synthesis

This compound is utilized in the synthesis of advanced materials designed to have unique properties. smolecule.com The incorporation of the cyclopentane structure can impart specific mechanical and thermal characteristics to the final material. smolecule.com The principles of using well-defined molecular building blocks to construct materials with tailored functionalities are central to modern materials science. Carboxylic acids and their derivatives are versatile building blocks for creating diverse architectures, including metal-organic frameworks (MOFs) or coordination polymers. mdpi.com While research on this compound specifically in MOFs is not detailed, analogous semi-rigid carboxylic acid building blocks are widely used to create porous, luminescent, or magnetic materials. mdpi.com Furthermore, the use of cyclic building blocks derived from biomass to create sustainable polymers, such as polyesters and polycyclobutanes, represents a key direction in advanced materials synthesis. researchgate.netund.edu

Preparation of Materials with Tailored Mechanical and Thermal Properties

When used in copolymerization reactions, for instance with epoxides, cyclic anhydrides like this compound open up to form polyester (B1180765) chains. researchgate.net The alicyclic cyclopentane unit introduces a non-linear, bulky element into the polymer backbone, which restricts segmental motion. This restriction raises the glass transition temperature (Tg) of the resulting polyester, meaning the material remains hard and rigid at higher temperatures. researchgate.net The selection of such cyclic monomers is a key design principle for developing advanced polymers with high thermal performance for specialized applications. researchgate.netmdpi.com

Table 1: Influence of Cyclic Monomers on Polymer Properties

Property Effect of Incorporating Cyclopentane Ring Rationale
Glass Transition Temp. (Tg) Increase The rigid cyclic structure restricts polymer chain mobility, requiring more energy for the transition from a glassy to a rubbery state. researchgate.net
Mechanical Stiffness Increase The bulky ring hinders the slippage of polymer chains past one another, leading to a stiffer material. researchgate.netmdpi.com
Thermal Stability Enhancement The stable carbocyclic structure contributes to a higher degradation temperature compared to linear aliphatic chains. mdpi.com

Biomolecule Modification for Enzymatic and Protein Interaction Studies

The anhydride functional group of this compound is highly electrophilic and reactive towards nucleophiles, a property that is exploited for the chemical modification of biomolecules. nih.gov In proteomics and enzymology, this reactivity is particularly useful for altering the side chains of amino acids within proteins, which can help in studying enzyme mechanisms and protein interactions. nih.gov

Primary amine groups, such as the one on the side chain of the amino acid lysine (B10760008), are strong nucleophiles that readily react with the anhydride. gbiosciences.com This reaction, known as acylation, forms a stable amide bond, effectively "capping" the lysine residue. By selectively blocking these primary amines, researchers can investigate the role of specific lysine residues in enzyme catalysis, protein-protein binding, or protein folding. gbiosciences.com This modification introduces a cyclopentanecarbonyl group, which adds bulk and removes the positive charge of the original amine, allowing for detailed structure-function relationship studies. gbiosciences.commdpi.com

Table 2: Potential Amino Acid Residues for Modification by this compound

Amino Acid Reactive Functional Group Type of Linkage Formed
Lysine Primary Amine (-NH₂) Amide
Arginine Guanidinium Group Amide (less common)
Serine/Threonine Hydroxyl (-OH) Ester
Tyrosine Phenolic Hydroxyl (-OH) Ester
Cysteine Thiol (-SH) Thioester

Role in Enantioselective Synthesis and Chiral Pool Strategies

Enantioselective synthesis, the preparation of a specific enantiomer (a non-superimposable mirror-image isomer) of a chiral molecule, is of paramount importance in medicinal chemistry. numberanalytics.com One powerful strategy in this field is "chiral pool" synthesis. wikipedia.org This approach utilizes abundant, naturally occurring chiral molecules as inexpensive starting materials to build more complex, enantiomerically pure target molecules. numberanalytics.comwikipedia.org Common contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

While this compound itself is achiral, its derivatives, such as cis-1,2-cyclopentanedicarboxylic anhydride, are valuable chiral building blocks. chemicalbook.com This specific anhydride can be prepared in an enantiomerically pure form and serves as a key reagent in the enantioselective synthesis of complex molecules, including disubstituted proline derivatives. chemicalbook.comnih.gov Proline and its analogues are critical components of many pharmaceuticals. mdpi.com Using a chiral anhydride from the chiral pool ensures that the stereochemistry of the cyclopentane core is precisely controlled and transferred to the final product, which is often more efficient than creating the chiral centers from scratch. wikipedia.orgchemicalbook.com This strategy simplifies complex syntheses and guarantees high stereochemical purity in the target molecule. numberanalytics.com

Table 3: Examples of Natural Product Classes in the Chiral Pool

Chiral Pool Class Example Molecule Common Application
Amino Acids L-Proline Synthesis of catalysts and pharmaceuticals. mdpi.comnih.gov
Carbohydrates D-Glucose Building block for complex natural products. researchgate.net
Terpenes (-)-Citronellol Starting material for fragrances and complex terpenes. nih.gov
Hydroxy Acids L-Tartaric Acid Used as a chiral auxiliary and starting material. youtube.com

Synthesis and Structural Elucidation of Cyclopentanecarboxylic Acid Anhydride Derivatives

Strategies for Functionalization of the Cyclopentane (B165970) Ring

The functionalization of the cyclopentane ring to produce derivatives of cyclopentanecarboxylic acid anhydride (B1165640) involves several sophisticated synthetic strategies. These methods are designed to introduce a variety of substituents and functionalities onto the carbocyclic core.

Key strategies include:

Cycloaddition Reactions: A prominent method involves the Diels-Alder reaction, where a substituted cyclopentadiene (B3395910) acts as the diene. For instance, the cycloaddition of maleic anhydride to 5-[(benzyloxy)methyl]cyclopentadiene yields an endo-adduct. beilstein-journals.orgnih.gov This bicyclic anhydride serves as a versatile intermediate which can be further modified. Subsequent steps like ozonolysis and reduction can cleave the initial double bond and introduce new functional groups, leading to highly substituted all-cis-cyclopentane derivatives. beilstein-journals.orgnih.gov

Ring Contraction Methods: A classic and effective strategy to create the cyclopentane ring is through the ring contraction of a six-membered ring precursor. The Favorskii rearrangement is a well-documented example, where a 2-chlorocyclohexanone (B41772) derivative rearranges in the presence of a base to form a cyclopentanecarboxylic acid ester. orgsyn.orgwikipedia.org This ester can then be hydrolyzed to the corresponding carboxylic acid, which is a direct precursor to the anhydride. This approach is particularly useful for synthesizing derivatives with specific substitution patterns, such as 2,2,5,5-tetramethylcyclopentanecarboxylic acid from corresponding cyclohexane (B81311) compounds. google.com

C-H Functionalization: Modern synthetic logic increasingly employs C-H functionalization, which treats C-H bonds as latent functional groups. This avoids the need for pre-functionalized starting materials, enhancing step- and atom-economy. nih.gov For cyclopentane systems, directing groups can guide the selective modification of specific C-H bonds, allowing for the introduction of aryl or other groups with high precision. nih.gov

Intramolecular Cyclizations: The formation of the cyclopentane ring can be achieved through various intramolecular cyclization reactions. These include radical cyclizations and transition-metal-catalyzed processes, such as the Conia-ene reaction of acetylenic 1,3-dicarbonyl compounds, which can yield functionalized cyclopentane systems. organic-chemistry.org

StrategyDescriptionExample
Cycloaddition Reaction of a diene with a dienophile to form a cyclic adduct.Diels-Alder reaction between a substituted cyclopentadiene and maleic anhydride. beilstein-journals.orgnih.gov
Ring Contraction Conversion of a larger ring (e.g., cyclohexane) into a smaller cyclopentane ring.Favorskii rearrangement of 2-chlorocyclohexanone to yield a cyclopentanecarboxylate (B8599756). orgsyn.orgwikipedia.org
C-H Functionalization Direct conversion of a C-H bond into a C-C or C-heteroatom bond.Palladium-catalyzed arylation of a cyclobutane (B1203170) precursor directed by a carbonyl group. nih.gov
Intramolecular Cyclization Formation of a cyclic structure from a single acyclic molecule.Nickel(II)-catalyzed Conia-ene reaction to form olefinic cyclopentanes. organic-chemistry.org

Regio- and Stereoselective Synthesis of Novel Derivatives

Achieving control over the spatial arrangement of atoms (stereochemistry) and the position of functional groups (regiochemistry) is paramount in synthesizing novel and complex derivatives of cyclopentanecarboxylic acid anhydride.

Research has demonstrated that specific reaction pathways can yield products with high stereoselectivity. For example, the conversion of a bicyclic adduct, formed via a Diels-Alder reaction, through ozonolysis followed by reduction with lithium aluminum hydride (LAH), can produce an all-cis-1,2,3,4,5-pentasubstituted cyclopentane derivative. beilstein-journals.org However, controlling the stereochemical outcome is not always straightforward. In some cases, attempts to substitute functional groups can lead to an unexpected inversion of stereochemistry at one of the carbon centers, resulting in a mixture of diastereomers, such as a cis,cis,cis,trans-configured product, which was confirmed by single-crystal X-ray analysis. beilstein-journals.orgnih.gov

The separation of these diastereomeric mixtures can be challenging, and often the mixture is carried through subsequent reaction steps. beilstein-journals.org The development of stereoselective formal [3+2] cycloadditions, using chiral catalysts, represents another advanced approach to construct polysubstituted cyclopentane derivatives with excellent diastereo- and enantioselectivity. organic-chemistry.org

This compound can serve as an acylating agent in nucleophilic acylation reactions. organic-chemistry.org Controlling the stereochemistry of these reactions is crucial when the anhydride or the nucleophile is chiral. The classic Friedel-Crafts acylation, which uses acid anhydrides as acylating agents, can be rendered stereoselective through the use of chiral catalysts. magtech.com.cn

Modern acylation methods focus on activating the anhydride to increase its reactivity and allow the reaction to proceed under milder conditions, which helps in preserving stereochemical integrity. For example, the use of trifluoroacetic anhydride or methanesulfonyl chloride as activating agents in the presence of a base can facilitate the acylation of various nucleophiles with high efficiency. organic-chemistry.orgmagtech.com.cn When a racemic alcohol is acylated using a chiral anhydride or a non-chiral anhydride in the presence of a chiral catalyst, kinetic resolution can be achieved, yielding an optically active ester and unreacted alcohol. tcichemicals.com The choice of anhydride and catalyst system is critical for achieving high selectivity in these transformations. tcichemicals.com

Methodologies for Structural Characterization of Derivatives

The unambiguous determination of the structure of newly synthesized this compound derivatives relies on a combination of modern spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy : This technique is highly effective for identifying the anhydride functional group. Cyclic anhydrides are characterized by two distinct carbonyl (C=O) stretching absorptions. For five-membered ring anhydrides, these peaks typically appear at approximately 1865 cm⁻¹ and 1785 cm⁻¹. libretexts.orglibretexts.org The lower frequency band is generally the more intense of the two in cyclic systems. libretexts.orgspectroscopyonline.com The presence of conjugation can lower these frequencies. pressbooks.pub

Spectroscopic TechniqueCharacteristic Data for Cyclopentanecarboxylic Anhydride Derivatives
Infrared (IR) Spectroscopy Two C=O stretching bands: ~1865 cm⁻¹ (asymmetric) and ~1785 cm⁻¹ (symmetric). libretexts.orglibretexts.org C-O-C stretching bands between 1000-1300 cm⁻¹. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR : Protons on carbons adjacent (alpha) to the carbonyl group typically resonate in the δ 2.0-2.5 ppm region. ucalgary.calibretexts.org¹³C NMR : The carbonyl carbon signal appears in the δ 160-180 ppm range. ucalgary.caoregonstate.edu
Mass Spectrometry (MS) A prominent peak corresponding to the acylium ion (R-CO⁺) is often observed from the cleavage of the C-O bond in the anhydride linkage. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for elucidating the detailed structure and stereochemistry.

In ¹H NMR , protons on the carbon atoms alpha to the carbonyl group of the anhydride are deshielded and typically show signals in the δ 2.0-2.5 ppm range. ucalgary.calibretexts.orglibretexts.org The specific coupling constants between protons on the cyclopentane ring can help determine their relative stereochemistry (cis or trans).

In ¹³C NMR , the carbonyl carbons of anhydride derivatives give characteristic signals in the region of δ 160-180 ppm. ucalgary.caoregonstate.edu The chemical shifts of the ring carbons provide further information about the substitution pattern. beilstein-journals.org

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the derivatives. A common fragmentation pathway for acid anhydrides involves the cleavage of the C-O bond to form a stable acylium ion, which often results in a prominent peak in the mass spectrum. libretexts.org High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. rsc.org

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure, including absolute and relative stereochemistry. beilstein-journals.orgnih.govmdpi.com This technique has been used to confirm unexpected stereochemical outcomes in the synthesis of functionalized cyclopentanes. beilstein-journals.org

Catalytic Aspects in Cyclopentanecarboxylic Acid Anhydride Reactions

Role of Catalysts in Anhydride (B1165640) Formation

The synthesis of carboxylic acid anhydrides, including cyclopentanecarboxylic acid anhydride, typically involves the dehydration of the corresponding carboxylic acid. This process is often facilitated by catalysts to proceed under milder conditions and with higher efficiency. While the direct catalytic synthesis of this compound is not extensively documented in dedicated studies, the principles can be drawn from general methods for symmetric anhydride formation.

Commonly, the formation of an anhydride from a carboxylic acid is achieved by reacting it with an acid chloride in the presence of a base. nih.gov Another prevalent method is the dehydration coupling of two carboxylic acid molecules. This can be accomplished using various dehydrating agents, and the use of catalysts can enhance the reaction rate and yield. nih.gov

One efficient catalytic system for the synthesis of symmetric anhydrides involves the use of triphenylphosphine (B44618) oxide (TPPO) in combination with oxalyl chloride. nih.gov In this system, a reactive intermediate, triphenylchlorophosphonium salt, is generated, which catalyzes the condensation of the carboxylic acid. nih.gov This method is known for its mild and neutral reaction conditions, leading to high yields of the anhydride. nih.gov

The general procedure for such a catalytic synthesis is outlined below:

StepDescriptionKey Reagents/Catalysts
1Activation of Catalyst PrecursorTriphenylphosphine oxide (TPPO), Oxalyl chloride
2Formation of Acylphosphonium IntermediateCyclopentanecarboxylic acid, Activated Catalyst
3Nucleophilic AttackA second molecule of Cyclopentanecarboxylic acid
4Product Formation and Catalyst RegenerationThis compound, Regenerated TPPO

Other catalytic approaches for anhydride synthesis include the use of palladium catalysts in hydrocarboxylation or carbonylative coupling reactions, though these are more complex and often applied to specific substrates. rsc.org The choice of catalyst is crucial for achieving high selectivity and avoiding side reactions, especially when dealing with functionalized carboxylic acids.

Catalysis in Acylation and Related Reactions

This compound is a potent acylating agent, and its reactivity is central to its application in organic synthesis, particularly in Friedel-Crafts acylation reactions. ijcps.org These reactions involve the introduction of a cyclopentanecarbonyl group onto an aromatic ring, a key step in the synthesis of various aromatic ketones which are valuable intermediates for pharmaceuticals and fragrances. ijcps.org

The Friedel-Crafts acylation is an electrophilic aromatic substitution that typically requires a catalyst to activate the acylating agent. organic-chemistry.orgmdpi.com The catalyst, usually a Lewis acid, coordinates to one of the carbonyl oxygens of the anhydride, increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion intermediate. mdpi.com

Use of Solid Acid Catalysts (e.g., Friedel-Crafts Acylation)

Traditionally, Friedel-Crafts acylations are catalyzed by stoichiometric amounts of Lewis acids such as aluminum chloride (AlCl₃). ijcps.org However, these catalysts are associated with several drawbacks, including the generation of corrosive waste and difficulties in separation from the reaction mixture. This has spurred the development of more environmentally benign solid acid catalysts. ijcps.orggoogle.com

Solid acid catalysts offer several advantages, including ease of separation, reusability, and reduced environmental impact. google.com A range of solid acids have been shown to be effective for Friedel-Crafts acylation using various carboxylic acid anhydrides, and these are applicable to reactions involving this compound. google.com

Examples of solid acid catalysts employed in Friedel-Crafts acylation include:

Zeolites: Materials like Hβ zeolite are effective catalysts for the acylation of activated aromatic compounds. ijcps.org

Pillared Clays: These materials, including rare earth-exchanged variants, show good catalytic activity. google.com

Sulfated Metal Oxides: Sulfated zirconia (SO₄²⁻/ZrO₂) is a particularly effective solid superacid catalyst for this transformation. google.com

Heteropolyacids: Preyssler's anion, a type of heteropolyacid, has been demonstrated to be a highly efficient and para-selective catalyst for the acylation of electron-rich aromatics with anhydrides.

The table below summarizes the types of solid acid catalysts and their general performance in Friedel-Crafts acylation with anhydrides.

Catalyst TypeExamplesKey AdvantagesTypical Substrates
ZeolitesHβ, H-ZSM-5Shape selectivity, thermal stabilityActivated arenes
Pillared ClaysAl-pillared montmorilloniteHigh surface area, tunable acidityAromatic hydrocarbons
Sulfated Metal OxidesSulfated Zirconia, Sulfated TitaniaHigh acidity, good activityAromatic hydrocarbons
HeteropolyacidsPreyssler's anion, Wells-Dawson and Keggin typesHigh Brønsted acidity, eco-friendlyElectron-rich aromatics

The use of these solid catalysts allows for the acylation to be performed under milder and often solvent-free conditions, enhancing the green credentials of the process. ijcps.orgchemijournal.com

Development of Novel Catalytic Systems for Enhanced Selectivity

Research continues to focus on developing novel catalytic systems that offer improved selectivity, higher yields, and broader substrate scope for reactions involving acid anhydrides. For instance, cobalt(II) chloride has been reported as an effective catalyst for the coupling of acetic anhydride with various aldehydes, suggesting a potential application for this compound in similar transformations to synthesize 1,2-diones. rsc.org

Palladium-catalyzed reactions have also emerged as a powerful tool for anhydride chemistry. Decarboxylative and dehydrative coupling reactions, for example, can form new carbon-carbon bonds under mild conditions. researchgate.netnih.gov While often demonstrated with specific types of carboxylic acids, the underlying principles could be adapted for reactions involving cyclopentanecarboxylic acid and its anhydride. Furthermore, palladium catalysis is central to decarbonylative coupling reactions, where carboxylic acids can be used to generate aryl electrophiles for cross-coupling, a concept that could potentially be extended to cyclopentanecarboxylic acid derivatives. nih.gov

Organocatalytic Applications in Reactions Involving this compound

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis. nih.gov While many applications involving anhydrides focus on the desymmetrization of meso-cyclic anhydrides, the principles of organocatalysis can be extended to reactions involving symmetric anhydrides like this compound. nih.govbeilstein-journals.org

A key application would be in the kinetic resolution of racemic alcohols or amines through acylation. In such a scenario, a chiral organocatalyst would preferentially catalyze the reaction of one enantiomer of the nucleophile with this compound, leaving the other enantiomer unreacted and thus achieving separation.

Chiral organocatalysts that could potentially be employed for such transformations include:

Chiral Amines and Derivatives: Proline and its derivatives are well-known organocatalysts.

Thiourea-based Catalysts: These catalysts operate through hydrogen-bonding activation and have been successfully used in the asymmetric ring-opening of cyclic anhydrides, a mechanism that could be adapted for other acylation reactions. nih.gov

Chiral Phosphoric Acids: These Brønsted acids have shown great utility in a wide range of enantioselective transformations. beilstein-journals.org

N-Heterocyclic Carbenes (NHCs): NHCs can act as nucleophilic catalysts to activate carboxylic acids or their derivatives.

Chiral Cyclopentadienyl Ligands: While often used in metal catalysis, chiral cyclopentadienyl-based Brønsted acids are also emerging as a class of organocatalysts. nih.govnih.gov

The general principle of an organocatalytic kinetic resolution of a racemic alcohol using this compound is depicted below.

Reactant 1Reactant 2CatalystProcessProducts
This compoundRacemic Alcohol (R/S)Chiral OrganocatalystEnantioselective AcylationEnantioenriched Ester (e.g., R-ester) and Unreacted Alcohol (e.g., S-alcohol)

The development of such organocatalytic systems for reactions involving this compound holds promise for the efficient and enantioselective synthesis of chiral molecules. The design of catalysts that can effectively differentiate between enantiomers in reactions with this symmetric anhydride is an active area of research. dntb.gov.uaresearchgate.net

Comparative Academic Studies with Analogous Anhydride Compounds

Reactivity Profiles Compared to Linear and Acyclic Anhydrides

The reactivity of acid anhydrides in nucleophilic acyl substitution reactions is a cornerstone of their chemical utility. libretexts.orglibretexts.org Generally, cyclic anhydrides exhibit enhanced reactivity compared to their open-chain (acyclic) analogues, a phenomenon attributed largely to inherent ring strain. fiveable.meresearchgate.net

Acid anhydrides function as reactive acylating agents because the carboxylate ion is a good leaving group, stabilized by resonance. youtube.com The electrophilicity of the carbonyl carbon is a key determinant of reactivity. While acid anhydrides are less electrophilic and thus less reactive than acyl chlorides, they are more reactive than esters and amides. libretexts.orglibretexts.orglibretexts.orgreactory.app This hierarchy is due to the stability of the respective leaving groups; weaker bases make better leaving groups, leading to more reactive parent compounds. libretexts.orgsketchy.com

In the context of cyclopentanecarboxylic acid anhydride (B1165640), its reactivity is greater than a linear anhydride like heptanoic anhydride. The cyclic structure introduces ring strain, which is released upon nucleophilic attack and subsequent ring-opening. researchgate.netsketchy.com This release of strain provides a thermodynamic driving force that accelerates the reaction, making the cyclic compound more susceptible to nucleophilic attack than a comparable linear anhydride, which lacks this feature. fiveable.mesketchy.com

Table 1: General Reactivity Comparison of Anhydride Types

Anhydride TypeGeneral StructureKey Structural FeatureRelative ReactivityReason for Reactivity Profile
Cyclic Anhydride (e.g., Cyclopentanecarboxylic anhydride)Ring containing an anhydride groupRing StrainHigherRelease of ring strain upon nucleophilic attack provides an additional driving force for the reaction. fiveable.meresearchgate.netsketchy.com
Acyclic/Linear Anhydride (e.g., Acetic anhydride)Open-chain structureFlexible, unstrainedLowerLacks the energetic incentive of ring-strain release; reactivity is primarily governed by the electrophilicity of the carbonyl and stability of the leaving group. libretexts.orgfiveable.me

Performance Comparisons in Specific Synthetic Transformations

The differing reactivity profiles of cyclic and acyclic anhydrides manifest in their performance in various synthetic reactions, such as esterifications, amidations, and Friedel-Crafts acylations.

Esterification and Amidation: Acid anhydrides react with alcohols and amines to form esters and amides, respectively, via nucleophilic acyl substitution. libretexts.orgopenstax.org In these transformations, the higher reactivity of cyclic anhydrides often leads to faster reaction rates or allows for milder reaction conditions compared to their linear counterparts. For instance, the acylation of an alcohol or amine with cyclopentanecarboxylic anhydride would proceed by nucleophilic attack on one of the carbonyl carbons, leading to the formation of an ester or amide and a cyclopentanecarboxylate (B8599756) leaving group. youtube.comlibretexts.org Two equivalents of an amine are typically required when reacting with an anhydride, as the carboxylic acid byproduct will neutralize one equivalent of the amine base. libretexts.org

Friedel-Crafts Acylation: Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acid anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comorganic-chemistry.org This reaction forms aryl ketones. libretexts.org The Haworth synthesis, a classic method for producing polycyclic aromatic hydrocarbons, utilizes a cyclic anhydride (succinic anhydride) to acylate an arene in its initial step. wikipedia.orgmasterorganicchemistry.com

When comparing cyclopentanecarboxylic anhydride with a linear anhydride in a competitive Friedel-Crafts reaction, the cyclic anhydride's inherent reactivity can be a significant factor. However, the reaction is also sensitive to steric effects. The bulky nature of the two cyclopentyl groups could potentially hinder the formation of the necessary complex with the Lewis acid catalyst or the subsequent attack by the aromatic ring, a factor less pronounced with a less bulky linear anhydride like acetic anhydride. sigmaaldrich.com

Table 2: Hypothetical Performance in Acylation of Anisole

Acylating AgentReactionExpected Major ProductRelative Rate/YieldControlling Factors
Cyclopentanecarboxylic anhydrideFriedel-Crafts Acylation4-methoxy-cyclopentylphenylmethanonePotentially higher rate due to ring strain, but may be lowered by steric hindrance.Electronic effects (ring strain) vs. Steric hindrance. researchgate.netyoutube.com
Acetic AnhydrideFriedel-Crafts Acylation4-methoxyacetophenoneGenerally efficient; serves as a baseline for comparison.Lower intrinsic reactivity than strained cyclic anhydrides but minimal steric hindrance. libretexts.org
Succinic AnhydrideFriedel-Crafts Acylation4-(4-methoxyphenyl)-4-oxobutanoic acidHigh; commonly used in Haworth synthesis. wikipedia.orgHigh reactivity due to five-membered ring strain. libretexts.org

Influence of Ring Strain and Steric Hindrance on Reactivity

The reactivity of cyclopentanecarboxylic acid anhydride is a balance between two opposing structural factors: ring strain, which enhances reactivity, and steric hindrance, which can diminish it.

Ring Strain: Ring strain is composed of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds). libretexts.orgmasterorganicchemistry.com In cyclic anhydrides, the planar C-O-C=O group introduces torsional strain and bond distortion. researchgate.net Cyclopentane (B165970) itself exists in a puckered "envelope" conformation to relieve some torsional strain, and it has very little angle strain as the internal angles of a regular pentagon (108°) are close to the ideal tetrahedral angle of 109.5°. libretexts.org However, incorporating the anhydride functionality into a five-membered ring system, as seen in succinic anhydride, creates significant strain that is relieved upon ring-opening, thus increasing reactivity. researchgate.netlibretexts.org While cyclopentanecarboxylic anhydride is not a dicarboxylic acid derivative like succinic anhydride, the principle that cyclic structures can be more reactive due to strain remains relevant. fiveable.mesketchy.com The strain within the anhydride's own structure contributes to its reactivity.

Steric Hindrance: Steric hindrance refers to the slowing of chemical reactions due to the bulk of the groups near the reaction center. youtube.comlibretexts.org In this compound, the two cyclopentyl groups attached to the carbonyl carbons are significantly bulkier than the methyl groups in acetic anhydride, for example. This steric bulk can impede the approach of a nucleophile to the electrophilic carbonyl carbon. sketchy.com The outcome of a reaction can be influenced by whether the transition state is more sensitive to the accelerating effect of ring strain or the decelerating effect of steric hindrance. In gas-phase reactions, steric effects are often diminished compared to their influence in solution, where solvation plays a significant role. nih.gov For large nucleophiles or in sterically crowded environments, the reaction rate may be slower than expected despite the presence of ring strain.

Table 3: Interplay of Strain and Steric Effects

CompoundDominant Electronic FactorDominant Steric FactorNet Effect on Reactivity
Cyclopentanecarboxylic anhydrideRing strain in the anhydride linkage enhances reactivity. researchgate.netBulky cyclopentyl groups can hinder nucleophilic attack. sketchy.comyoutube.comA balance between acceleration from strain and retardation from sterics; overall highly reactive. cymitquimica.com
Succinic AnhydrideHigh ring strain in the five-membered dicarboxylic anhydride ring significantly increases reactivity. libretexts.orgLess steric hindrance compared to cyclopentanecarboxylic anhydride.Very high reactivity, making it a powerful acylating agent. wikipedia.org
Acetic AnhydrideNo ring strain.Minimal steric hindrance from methyl groups.Serves as a baseline; less reactive than strained cyclic anhydrides but predictable and efficient. libretexts.org

Q & A

Q. What are the standard methods for synthesizing cyclopentanecarboxylic acid anhydride derivatives in organic chemistry research?

this compound derivatives are typically synthesized via nucleophilic reactions with binucleophiles (e.g., 1,4-NCCN or 1,5-NCCCN systems) under controlled conditions. For example, reactions with o-phenylenediamine in boiling toluene (118°C) yield mixtures of regioisomeric products. Temperature modulation (e.g., reducing to 80°C) can enhance selectivity for less sterically hindered products by minimizing side reactions . Researchers must document synthesis protocols rigorously, including solvent choice, temperature gradients, and purification steps, to ensure reproducibility .

Q. How can researchers ensure the purity and structural integrity of this compound during experimental procedures?

Purity is validated using chromatographic techniques (e.g., GC-MS or HPLC) coupled with spectroscopic methods (NMR, IR). For example, GC-MS analysis can identify major derivatives like 3-methylene-substituted esters, as seen in terpenoid studies . Structural integrity is confirmed via X-ray crystallography or 2D NMR for novel compounds. Safety protocols, such as using EN 374-standard gloves and localized exhaust systems, are critical to prevent contamination during handling .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Chromatography : High-performance liquid chromatography (HPLC) or gas-liquid chromatography (GLC) to resolve regioisomers (e.g., distinguishing between 1.65 and 1.67 derivatives) .
  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR for stereochemical analysis and FT-IR for functional group identification.
  • Mass Spectrometry : GC-MS or HRMS to confirm molecular weights and fragmentation patterns .

Advanced Research Questions

Q. How can reaction temperature and steric effects be optimized to control product selectivity in this compound-mediated reactions?

Steric hindrance at reaction centers significantly impacts regioselectivity. For instance, lowering the temperature from 118°C to 80°C in reactions with camphoric anhydride reduced minor product formation (1.67) from 15% to 4% by favoring attack at less hindered sites . Computational modeling (e.g., DFT calculations) can predict steric and electronic effects, while kinetic studies under varied temperatures (e.g., 60–120°C) help identify optimal conditions.

Q. What strategies are effective in resolving data contradictions when characterizing novel this compound derivatives?

  • Multi-Technique Validation : Cross-validate NMR, X-ray, and chromatographic data to confirm structural assignments.
  • Replication Studies : Reproduce synthesis under identical conditions to test consistency, adhering to reporting standards for experimental transparency .
  • Controlled Variables : Isolate variables (e.g., solvent polarity, catalyst load) to identify sources of inconsistency. For example, trace moisture may hydrolyze anhydrides, altering product ratios .

Q. What methodological approaches are employed to study the biological activity of this compound derivatives in pharmacological research?

  • In Vitro Assays : Screen derivatives for anti-inflammatory or antimicrobial activity using cell-based models (e.g., COX-2 inhibition or bacterial growth assays) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl or fluorine groups) to correlate structural features with bioactivity. For instance, 3-fluoro derivatives exhibit unique binding properties .
  • Metabolic Stability Tests : Use LC-MS to assess pharmacokinetic profiles, focusing on ester hydrolysis rates in simulated physiological conditions .

Methodological Resources

  • Experimental Design : Follow Beilstein Journal guidelines for documenting synthetic procedures and data presentation .
  • Safety Protocols : Adhere to OSHA/EN standards for PPE and ventilation when handling reactive anhydrides .
  • Data Reporting : Align with SRQR (Standards for Reporting Qualitative Research) for transparency in analytical workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.